8-Hydroxy-5-nitroquinoline-2-carbaldehyde

Description

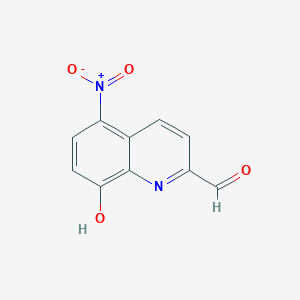

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-5-6-1-2-7-8(12(15)16)3-4-9(14)10(7)11-6/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHRIPALSZTGGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1C=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397565 | |

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-63-6 | |

| Record name | 8-hydroxy-5-nitroquinoline-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Hydroxy 5 Nitroquinoline 2 Carbaldehyde and Its Analogs

Direct Synthesis Strategies for 8-Hydroxy-5-nitroquinoline-2-carbaldehyde

A direct and efficient synthesis of this compound is not extensively documented in a single-step process. However, a plausible and commonly employed strategy involves a two-step synthetic sequence starting from a readily available precursor. This approach first focuses on the synthesis of the core aldehyde, 8-hydroxyquinoline-2-carbaldehyde, followed by the selective introduction of a nitro group at the 5-position of the quinoline (B57606) ring.

A widely recognized method for the synthesis of 8-hydroxyquinoline-2-carbaldehyde is the oxidation of 8-hydroxy-2-methylquinoline (also known as 8-hydroxyquinaldine). nih.gov This transformation can be effectively achieved using selenium dioxide (SeO₂) as the oxidizing agent. nih.gov The reaction is typically carried out in a solvent mixture, such as dioxane and water, under reflux conditions. nih.gov

The subsequent step involves the nitration of the synthesized 8-hydroxyquinoline-2-carbaldehyde. The nitration of 8-hydroxyquinoline (B1678124) derivatives can be complex, as the reaction conditions significantly influence the position and degree of nitration. Direct nitration of 8-hydroxyquinoline often leads to the formation of 5,7-dinitro-8-hydroxyquinoline. pw.edu.placs.org To achieve selective nitration at the 5-position, a two-stage method involving nitrosation followed by oxidation is a more controlled approach. researchgate.net This method, while described for 8-hydroxyquinoline, can be adapted for 8-hydroxyquinoline-2-carbaldehyde. The first step involves the reaction with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, to introduce a nitroso group at the 5-position. The intermediate, 8-hydroxy-5-nitrosoquinoline-2-carbaldehyde, is then oxidized using an appropriate oxidizing agent, like nitric acid, to yield the desired this compound. researchgate.net

Table 1: Two-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1. Oxidation | 8-Hydroxy-2-methylquinoline | Selenium dioxide (SeO₂), Dioxane/Water, Reflux | 8-Hydroxyquinoline-2-carbaldehyde |

| 2. Nitration | 8-Hydroxyquinoline-2-carbaldehyde | 1. Sodium nitrite (NaNO₂), Acid | This compound |

| 2. Nitric acid (HNO₃) |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the oxidation of 8-hydroxy-2-methylquinoline, factors such as the molar ratio of selenium dioxide to the substrate, reaction temperature, and reaction time play a significant role. A slight excess of selenium dioxide is often used to ensure complete conversion of the starting material. The choice of solvent can also impact the reaction efficiency, with dioxane-water mixtures being commonly employed. nih.gov

For the selective nitration step, precise control of the reaction parameters is paramount to avoid the formation of dinitro byproducts. In the nitrosation step, maintaining a low temperature and slow addition of the nitrosating agent can enhance the selectivity for the 5-position. The subsequent oxidation of the nitroso intermediate requires careful selection of the oxidizing agent and its concentration. The use of dilute nitric acid and controlled temperature can favor the formation of the 5-nitro derivative. researchgate.net Purification of the final product is typically achieved through recrystallization or column chromatography to remove any unreacted starting materials or isomeric impurities.

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methodologies. For the synthesis of 8-hydroxyquinoline-2-carbaldehyde and its derivatives, several green chemistry approaches can be envisioned.

One such approach is the use of microwave-assisted synthesis. Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations. researchgate.net The synthesis of Schiff bases and hydrazones from 8-hydroxyquinoline-2-carbaldehyde, for instance, can be accelerated under microwave conditions, often in the absence of a solvent or using a green solvent like ethanol. acs.orgderpharmachemica.comrasayanjournal.co.in

Solvent-free or solid-state reactions represent another green alternative to traditional solution-phase synthesis. ajgreenchem.com The condensation reactions to form hydrazones, for example, can be carried out by grinding the reactants together, thereby eliminating the need for hazardous organic solvents. orientjchem.org Furthermore, the use of water as a solvent, where feasible, is a highly desirable green approach. The synthesis of certain aroylhydrazone Schiff bases of 8-hydroxyquinoline-7-carboxyaldehyde has been successfully demonstrated in neat water under microwave irradiation. mdpi.com

The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents like selenium dioxide is another area of interest. Research into alternative, greener oxidizing agents or catalytic systems for the oxidation of the methyl group of 8-hydroxy-2-methylquinoline could provide a more sustainable route to the key aldehyde intermediate.

Derivatization Strategies Utilizing the 8-Hydroxyquinoline-2-carbaldehyde Core

The aldehyde functionality at the 2-position of the 8-hydroxyquinoline scaffold serves as a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with potentially interesting biological and material properties.

Formation of Schiff Bases and Hydrazones

One of the most common and straightforward derivatizations of 8-hydroxyquinoline-2-carbaldehyde is its condensation with primary amines to form Schiff bases (imines) or with hydrazine (B178648) and its derivatives to form hydrazones. rsc.org These reactions are typically carried out by refluxing the aldehyde with the appropriate amine or hydrazine in a suitable solvent, such as ethanol. minarjournal.com

The formation of Schiff bases introduces a C=N double bond, which can be further modified, and the substituent on the nitrogen atom can be varied to tune the properties of the final molecule. Similarly, hydrazones, with their R₂C=N-NH₂ linkage, are valuable intermediates and have been shown to possess a wide range of biological activities. researchgate.net The reaction of 8-hydroxyquinoline-2-carbaldehyde with various hydrazides can lead to the formation of aroylhydrazones, which are a well-studied class of compounds with diverse pharmacological properties. mdpi.com

Table 2: Examples of Schiff Base and Hydrazone Derivatives of 8-Hydroxyquinoline-2-carbaldehyde

| Derivative Type | Reagent | General Reaction Conditions | Product Structure |

| Schiff Base | Primary Amine (R-NH₂) | Ethanol, Reflux | 8-hydroxy-2-[(E)-(R-imino)methyl]quinoline |

| Hydrazone | Hydrazine (H₂N-NH₂) | Ethanol, Reflux | 8-hydroxy-2-(hydrazonomethyl)quinoline |

| Aroylhydrazone | Aroylhydrazide (R-CO-NHNH₂) | Ethanol, Reflux or Microwave | N'-[(E)-(8-hydroxyquinolin-2-yl)methylidene]aroylhydrazide |

Mannich Reaction Approaches for Substituted 8-Hydroxyquinoline Derivatives

The Mannich reaction is a powerful carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. nih.gov In the context of 8-hydroxyquinoline derivatives, the position ortho to the hydroxyl group (C-7) is activated towards electrophilic substitution, making it a suitable substrate for the Mannich reaction. nih.gov While the 2-carbaldehyde group is not directly involved in the Mannich reaction on the quinoline core, the presence of a 5-nitro group in 8-hydroxyquinoline has been shown to be compatible with this reaction. nih.gov

The Mannich reaction on 5-nitro-8-hydroxyquinoline is typically carried out by reacting it with formaldehyde (B43269) and a primary or secondary amine. mdpi.comnih.gov This reaction leads to the introduction of an aminomethyl group at the 7-position of the quinoline ring. A wide variety of amines can be employed in the Mannich reaction, leading to a diverse range of 7-substituted-8-hydroxy-5-nitroquinoline derivatives. nih.gov This strategy allows for the functionalization of the 8-hydroxyquinoline core at a different position, complementing the derivatization at the 2-carbaldehyde group.

Reductive Amination for Functionalized Macrocycles

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia, primary, or secondary amines. organic-chemistry.org This reaction proceeds via the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine. When a dialdehyde (B1249045) is reacted with a diamine, reductive amination can be a powerful tool for the synthesis of macrocyclic structures. mdpi.comnih.gov

While direct examples of the use of this compound in macrocycle synthesis via reductive amination are not abundant, the principle can be readily applied. For instance, a derivative of 8-hydroxy-5-nitroquinoline containing two aldehyde groups could be condensed with a diamine, followed by reduction, to form a macrocycle incorporating the quinoline moiety. Alternatively, this compound could be reacted with a diamine to form a bis-Schiff base, which could then be used as a building block for more complex macrocyclic structures. This approach opens up possibilities for the design and synthesis of novel macrocyclic ligands with potential applications in coordination chemistry and sensing. nih.gov

Design of Ligands with Enhanced Aqueous Solubility

The therapeutic and practical application of quinoline derivatives is often hampered by their limited solubility in aqueous media. The core structure, while containing a nitrogen atom, is largely hydrophobic. For instance, the parent compound 8-Hydroxy-5-nitroquinoline is characterized as being very slightly soluble in alcohol and diethyl ether. sigmaaldrich.com However, its solubility significantly increases in hot hydrochloric acid, indicating that protonation of the basic quinoline nitrogen to form a salt is an effective strategy for improving water solubility. sigmaaldrich.com

The incorporation of the nitrogen atom into the aromatic system is a key structural feature that aids in solubility. Compared to their naphthalene (B1677914) analogues, 8-hydroxyquinoline (8-HQ) derivatives are generally more active as antibacterial agents, a property attributed in part to the ring nitrogen which increases the molecule's polarity and water solubility. nih.gov These factors are often prerequisites for effective biological activity. nih.gov

A direct chemical modification to enhance solubility involves the introduction of highly polar or ionizable functional groups. A notable example is the synthesis of 5-amino-7-bromoquinolin-8-yl sulfonates, where the sulfonate group (SO₃⁻) is introduced to drastically increase the hydrophilicity and aqueous solubility of the 8-hydroxyquinoline scaffold. nih.gov

Strategies to enhance the aqueous solubility of 8-hydroxyquinoline analogs are summarized below:

| Strategy | Chemical Principle | Example |

| Salt Formation | Protonation of the basic quinoline nitrogen to form a soluble salt. | Dissolving 8-Hydroxy-5-nitroquinoline in hot hydrochloric acid. sigmaaldrich.com |

| Intrinsic Polarity | The presence of the ring nitrogen increases overall molecular polarity compared to carbocyclic analogs like naphthalene. nih.gov | 8-HQ derivatives showing greater antibacterial activity than naphthalene analogs. nih.gov |

| Introduction of Polar Groups | Covalent modification of the quinoline scaffold with highly polar or ionizable functional groups. | Synthesis of 8-yl sulfonates to introduce a sulfonate group. nih.gov |

Other Functional Group Transformations and Structure-Activity Relationship Studies (Chemical Aspects)

The chemical versatility of the 8-hydroxyquinoline scaffold allows for a wide range of functional group transformations. These modifications are crucial for tuning the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its chemical and biological activity. Structure-activity relationship (SAR) studies aim to correlate these structural changes with changes in activity.

Transformations at the C2 Position: Modifications at the C2 position have been shown to significantly influence biological activity.

Alkylation: 2-alkyl-8-hydroxyquinolines can be synthesized from 8-hydroxyquinoline N-oxide via reaction with Grignard reagents. nih.gov Subsequent chlorination can yield derivatives like 2-alkyl-5,7-dichloro-8-hydroxyquinoline. nih.gov Studies on these compounds revealed that the nature of the alkyl group impacts antiviral efficacy; for example, the 2-isobutyl derivative showed a higher selectivity index against the dengue virus than the 2-isopropyl derivative. nih.gov

Amide Formation: Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been synthesized by condensing activated 8-hydroxyquinoline-2-carboxylic acid with various anilines. mdpi.com SAR studies on these compounds against avian influenza viruses indicated that antiviral activity is enhanced by increasing the electron-withdrawing properties of substituents on the anilide ring and by increasing lipophilicity. mdpi.com For instance, the 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide derivative demonstrated optimal virus growth inhibition. mdpi.com

Transformations at the C5 and C7 Positions: The C5 and C7 positions of the 8-hydroxyquinoline ring are susceptible to electrophilic substitution and other modifications.

Halogenation and Nitration: The scaffold can undergo nitration and halogenation to introduce nitro and chloro groups, respectively. A multi-step synthesis can produce analogs like 2-chloro-8-hydroxy-5,7-dinitroquinoline from 8-hydroxyquinoline. bsu.edu These strongly electron-withdrawing groups significantly alter the electronic character of the molecule.

Mannich Reaction: The C7 position is active for aminoalkylation via the Mannich reaction. nih.gov A series of 8-hydroxyquinoline-derived Mannich bases have been developed, and their activity against multidrug-resistant (MDR) cancer cells was evaluated. nih.gov It was found that substitutions at the R5 and R7 positions were critical for activity and selectivity. nih.gov

Hybridization: In a novel approach, 5-chloro-8-hydroxyquinoline (B194070) was hybridized with the antibiotic ciprofloxacin (B1669076) via a Mannich reaction, linking the two molecules to create a new hybrid product. nih.gov

Other Transformations: The 8-hydroxyquinoline ring can also participate in more complex reactions.

C-C Coupling: 8-Hydroxy-5-nitroquinoline can act as a C-nucleophile in the presence of a strong acid. researchgate.net It reacts with quinazoline (B50416) in trifluoroacetic acid to form a stable σ-adduct, demonstrating a novel C-C bond formation at the C7 position. researchgate.net

The following table summarizes key structure-activity relationship findings for various 8-hydroxyquinoline analogs.

| Compound Class | Modification | Position(s) | Observed Effect on Activity |

| 2-Alkyl-5,7-dichloro-8-hydroxyquinolines | Alkylation (iso-Butyl vs. iso-Propyl) | C2 | The iso-Butyl group resulted in a higher antiviral selectivity index compared to the iso-Propyl group. nih.gov |

| 8-Hydroxy-N-phenylquinoline-2-carboxamides | Substituted Anilide (e.g., 3-Nitro) | C2 | Increased electron-withdrawing properties on the anilide ring and higher lipophilicity enhanced antiviral activity. mdpi.com |

| 8-Hydroxyquinoline-derived Mannich bases | Aminoalkylation | C7 | Substitution at R5 and R7 was found to be critical for selective toxicity against multidrug-resistant cancer cells. nih.gov |

Advanced Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough review of scientific literature and chemical databases reveals a significant gap in the experimental characterization of the compound This compound . Despite its availability from commercial suppliers as a building block for chemical synthesis, detailed spectroscopic data—essential for unambiguous structural elucidation and understanding its physicochemical properties—are not present in the available search results.

Specifically, comprehensive experimental data and corresponding analyses for the following critical spectroscopic techniques are not available for this compound:

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Raman (FT-Raman) Spectroscopy

Normal Coordinate Analysis (NCA)

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

While extensive spectroscopic studies have been conducted on related analogues, such as 8-hydroxy-5-nitroquinoline (lacking the C-2 carbaldehyde group) and various other substituted quinoline derivatives, this detailed information cannot be extrapolated to accurately represent the specific vibrational modes and chemical shifts of the title compound. The presence of the aldehyde group at the C-2 position, in conjunction with the hydroxyl and nitro groups at C-8 and C-5 respectively, would induce unique electronic effects and steric interactions, leading to a distinct spectroscopic signature.

Without access to peer-reviewed research presenting the raw or analyzed spectra for this compound, a scientifically accurate and detailed article on its spectroscopic characterization and structural elucidation cannot be generated at this time. The creation of data tables and a discussion of vibrational and magnetic resonance assignments would be purely speculative and would not meet the required standards of scientific accuracy. Further experimental research is necessary to fully characterize this compound and publish the findings.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR Techniques for Structural Conformation

While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides primary data on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for the unambiguous structural elucidation of complex molecules like 8-Hydroxy-5-nitroquinoline-2-carbaldehyde. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful for confirming atomic connectivity.

The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹JCH coupling), allowing for the definitive assignment of each protonated carbon in the molecule. For instance, the aldehydic proton signal would show a correlation to the aldehydic carbon signal, and each aromatic proton would be linked to its corresponding carbon on the quinoline (B57606) ring system.

The HMBC experiment is crucial for piecing together the molecular skeleton by revealing longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). This technique is instrumental in placing the substituents at their correct positions on the quinoline core. For example, HMBC would show correlations from the aldehydic proton to the C2 and C3 carbons of the quinoline ring, confirming its position. Similarly, correlations between the protons on the phenolic ring (H6 and H7) and the carbon atoms bearing the nitro group (C5) and the hydroxyl group (C8) would verify their locations. The structure of related adducts of 8-hydroxy-5-nitroquinoline has been confirmed using 2D NMR techniques, including HSQC and HMBC, demonstrating their utility in this chemical class. researchgate.net

| Technique | Proton (¹H) | Correlated Carbon (¹³C) | Information Gained |

|---|---|---|---|

| HSQC (¹JCH) | Aldehyde H | Aldehyde C | Confirms direct bond of the aldehyde group. |

| H3 | C3 | Assigns specific protonated carbons in the quinoline ring. | |

| H4, H6, H7 | C4, C6, C7 | ||

| HMBC (²JCH, ³JCH) | Aldehyde H | C2, C3 | Confirms position of the carbaldehyde group at C2. |

| H4 | C5, C10 (bridgehead) | Shows connectivity and proximity to the nitro-substituted ring. | |

| H6 | C5, C7, C8 | Confirms position of H6 relative to the nitro and hydroxyl groups. | |

| H7 | C5, C8, C9 (bridgehead) | Confirms position of H7 relative to the nitro and hydroxyl groups. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of absorption are characteristic of the molecule's chromophores.

The UV-Vis spectrum of this compound is expected to be complex, arising from the conjugated π-system of the quinoline ring, which is further modified by the electron-withdrawing nitro (-NO₂) and carbaldehyde (-CHO) groups, and the electron-donating hydroxyl (-OH) group. The primary electronic transitions observed in such aromatic and heterocyclic systems are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding) transitions.

The π→π* transitions are typically of high intensity and arise from the promotion of electrons within the aromatic π-system. For a related compound, 6-Nitroquinoline, an absorption peak at 333 nm is attributed to a π→π* transition. researchgate.net The n→π* transitions are generally of lower intensity and involve the promotion of non-bonding electrons, such as the lone pair electrons on the oxygen atoms of the hydroxyl, nitro, and carbaldehyde groups, and the nitrogen of the quinoline ring, into an antibonding π* orbital. Computational studies on the related 8-hydroxy-5-nitroquinoline suggest that the lowest excited state is likely a π→π* charge-transfer (CT) state. researchgate.net

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound, a phenomenon known as solvatochromism. Changes in solvent polarity can stabilize or destabilize the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax).

For polar molecules, an increase in solvent polarity often leads to a bathochromic shift (red shift, to longer wavelengths) for π→π* transitions, as the more polar excited state is stabilized more than the ground state. Conversely, n→π* transitions often exhibit a hypsochromic shift (blue shift, to shorter wavelengths) in polar, protic solvents due to the stabilization of the non-bonding electrons in the ground state via hydrogen bonding, which increases the energy required for the transition. Studies on 8-hydroxyquinoline (B1678124) have shown that its intramolecular hydrogen bond is sensitive to solvent polarity, and its absorption spectrum exhibits a slight blue shift in less polar solvents like chloroform (B151607) compared to more polar solvents like methanol. mdpi.com Theoretical studies on related quinoline derivatives confirm that an increase in solvent polarity can cause a bathochromic shift in both absorption and emission maxima. researchgate.net

| Solvent | Polarity (ET(30)) | λmax (nm) |

|---|---|---|

| Chloroform (CHCl₃) | 39.1 | 311 |

| Acetonitrile (CH₃CN) | 45.6 | 313 |

| Methanol (MeOH) | 55.4 | 314 |

Data adapted from studies on 8-hydroxyquinoline to illustrate the principle of solvatochromism. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons. While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus EPR-silent, its complexes with paramagnetic metal ions, such as Copper(II), are readily studied by this method. EPR provides detailed information about the electronic structure and the coordination environment of the metal center.

For a Cu(II) complex (d⁹ configuration, S=1/2), the EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A), which arises from the interaction of the unpaired electron with the copper nucleus (I=3/2). The principal values of these tensors (e.g., g∥, g⊥, A∥, A⊥ for an axial system) are sensitive to the geometry of the complex and the nature of the coordinating ligands. For instance, in a frozen solution, the shape of the EPR spectrum can distinguish between different coordination geometries, such as square planar or distorted octahedral. Studies on Cu(II) complexes with a related 5-nitro-8-hydroxyquinoline-proline hybrid ligand used EPR to identify both monomeric and dimeric copper species in solution, confirming an (N,O⁻) coordination mode. researchgate.net The magnitude of the g∥ and A∥ values can provide insights into the degree of covalency in the metal-ligand bonds.

Mass Spectrometry (MS) and Elemental Analysis for Compound Identity

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental formula of a compound. For this compound (C₁₀H₆N₂O₄), high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This experimental mass can be compared to the theoretical exact mass, and a match within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

Elemental analysis is a complementary technique that determines the mass percentage of carbon, hydrogen, and nitrogen in a pure sample. The experimental percentages are compared with the calculated theoretical values to further verify the compound's identity and purity.

| Analysis | Parameter | Theoretical Value |

|---|---|---|

| Mass Spectrometry | Molecular Weight | 218.17 g/mol biosynth.com |

| Monoisotopic (Exact) Mass | 218.03276 Da | |

| Elemental Analysis | % Carbon (C) | 55.06% |

| % Hydrogen (H) | 2.77% | |

| % Nitrogen (N) | 12.84% |

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, from which it is possible to calculate accurate bond lengths, bond angles, and torsion angles. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity and reveal the conformation of the molecule in the solid state.

Key structural features that would be elucidated include the planarity of the quinoline ring system and the orientation of the carbaldehyde and nitro substituents. Furthermore, the analysis would detail intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group and nitro or carbonyl oxygens of adjacent molecules) and π-π stacking between the aromatic rings, which govern the crystal packing arrangement. While a specific structure for the title compound is not available, analysis of a new polymorph of the parent 8-hydroxyquinoline revealed a planar molecule with a strong intramolecular O—H···N hydrogen bond. scirp.org In the crystal, these molecules form centrosymmetric dimers. scirp.org The presence of the additional polar groups in this compound would be expected to lead to a more complex and robust network of such intermolecular interactions.

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.620 (3) |

| b (Å) | 9.243 (4) |

| c (Å) | 11.070 (4) |

| β (°) | 90.718 (6) |

| Volume (ų) | 677.3 (5) |

Data from a monoclinic polymorph of 8-hydroxyquinoline. scirp.org

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to predict the structural and electronic properties of molecules. For 8-Hydroxy-5-nitroquinoline-2-carbaldehyde, DFT calculations provide fundamental insights into its behavior at the molecular level.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the global minimum on the potential energy surface. For derivatives of 8-hydroxyquinoline (B1678124), this process is crucial as the relative orientation of the hydroxyl, nitro, and carbaldehyde groups can significantly influence the molecule's properties. Theoretical studies on similar compounds, such as 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde, have utilized DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, to achieve a reliable optimized structure researchgate.net. This process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule.

Conformational analysis further explores the energy landscape of the molecule by rotating specific bonds to identify different stable isomers or conformers. For this compound, the rotation around the C-C bond connecting the carbaldehyde group to the quinoline (B57606) ring is of particular interest. By performing a potential energy surface (PES) scan, researchers can identify the most stable rotational conformers. Such analyses on related quinoline derivatives have revealed that planar conformations are often the most stable due to favorable conjugation effects dntb.gov.ua.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C=O (carbaldehyde) | ~1.21 |

| C-NO2 | ~1.47 | |

| O-H (hydroxyl) | ~0.97 | |

| Bond Angles (°) | O-C-H (carbaldehyde) | ~124 |

| C-C-N (nitro) | ~118 | |

| C-O-H (hydroxyl) | ~109 |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized on the electron-rich 8-hydroxyquinoline ring system, while the LUMO is likely concentrated on the electron-withdrawing nitro and carbaldehyde groups. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. Quantum chemical calculations for the related compound 8-hydroxy-5-nitroquinoline show that the electron density in the HOMO is most localized on the C5, C7, and C8 atoms of the aromatic nucleus nih.gov. The presence of the additional carbaldehyde group at the 2-position in the title compound would further influence this distribution.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.8 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

DFT calculations also allow for the determination of various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. These descriptors are derived from the HOMO and LUMO energies and include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Hardness (η) : Indicates the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule.

For this compound, the presence of electron-withdrawing nitro and carbaldehyde groups is expected to result in a relatively high electrophilicity index, indicating its propensity to act as an electrophile in chemical reactions. Studies on 8-hydroxy-5-nitroquinoline have confirmed its ability to act as a C-nucleophile at the C7 position under certain conditions, a reactivity pattern that is influenced by the electronic effects of the substituents nih.gov.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.65 |

| Chemical Hardness (η) | 1.85 |

| Global Electrophilicity Index (ω) | 5.84 |

Molecules with significant intramolecular charge transfer characteristics often exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics. DFT calculations can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). A high value of the first hyperpolarizability is indicative of a strong NLO response.

For this compound, the presence of the electron-donating hydroxyl group and the electron-withdrawing nitro and carbaldehyde groups creates a push-pull electronic system, which is a common feature in molecules with high NLO activity. Computational studies on similar quinoline derivatives have demonstrated that such substitutions can lead to significant hyperpolarizability values researchgate.net.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | ~5.0 D |

| Polarizability (α) | ~20 x 10-24 esu |

| First Hyperpolarizability (β) | ~30 x 10-30 esu |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. By simulating the electronic transitions between different molecular orbitals, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths (f) of a compound.

For this compound, TD-DFT calculations are expected to reveal electronic transitions corresponding to π→π* and n→π* excitations. The π→π* transitions are typically of high intensity and are associated with the quinoline ring system, while the n→π* transitions, involving the non-bonding electrons of the oxygen and nitrogen atoms, are generally weaker. The solvent environment can also be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the UV-Visible spectrum in solution researchgate.net.

Molecular Dynamics (MD) Simulations for Reactive Properties

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their reactive properties and interactions with other molecules or surfaces. By solving Newton's equations of motion for a system of atoms, MD simulations can model processes such as conformational changes and chemical reactions.

For this compound, MD simulations could be employed to investigate its reactivity in different environments. For example, simulations could model the interaction of the molecule with a metal surface or its behavior in a biological system. Such simulations on related 8-hydroxyquinoline derivatives have been used to understand their reactive properties and potential mechanisms of action in various applications .

Coordination Chemistry of 8 Hydroxy 5 Nitroquinoline 2 Carbaldehyde and Its Derivatives

Metal Chelation and Complex Formation Equilibria

The fundamental chelating action of 8-hydroxyquinoline (B1678124) derivatives involves the formation of a stable five-membered ring with a metal ion, coordinated by the pyridinic nitrogen and the phenolate oxygen. The thermodynamics and kinetics of this complexation are significantly influenced by the substituents on the quinoline (B57606) ring.

Derivatives of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde readily form stable complexes with numerous transition metal ions. Studies on a closely related 5-nitro-8-hydroxyquinoline-proline hybrid ligand demonstrate robust complex formation with Fe(III), Fe(II), Cu(II), and Zn(II). mdpi.comnih.gov For iron, the formation of mono, bis, and even tris complexes has been identified. mdpi.com The metal binding affinity for this class of ligands at a physiological pH of 7.4 was found to follow the order: Cu(II) > Zn(II) > Fe(II) > Fe(III). mdpi.comnih.gov

Furthermore, organometallic complexes involving rhodium (Rh) and ruthenium (Ru) have been synthesized and characterized. mdpi.comnih.gov Specifically, half-sandwich complexes such as [Rh(η5-C5Me5)(L)Cl] and [Ru(η6-p-cymene)(L)Cl] are noted for their high stability in solution. mdpi.com The 2-carbaldehyde group itself can be used to synthesize more complex Schiff base ligands. For example, Schiff bases derived from 8-hydroxyquinoline-2-carbaldehyde have been used to create stable complexes with V(IV)O, Ni(II), and Fe(III), showcasing the versatility of the carbaldehyde moiety in ligand design. mdpi.com In these structures, the ligands can act as bidentate or tridentate donors, leading to complexes with varied geometries, such as distorted square–pyramidal for V(IV)O and octahedral for Ni(II). mdpi.com

The parent compound, 8-hydroxy-5-nitroquinoline, is known to form water-soluble complexes with trivalent lanthanide ions. researchgate.net These interactions typically result in a 4:1 ligand-to-metal stoichiometry. researchgate.net The coordination involves the characteristic N,O-donor set of the hydroxyquinoline core. researchgate.net While specific studies on the lanthanide complexes of this compound are not extensively detailed, the fundamental chelating scaffold remains the same. The presence of the carbaldehyde group may influence the photophysical properties of the resulting lanthanide complexes, a key area of interest in the development of luminescent materials. researchgate.net The coordination chemistry of related 8-methoxyquinoline derivatives with lanthanide ions further supports the ability of the quinoline framework to effectively bind these metals, forming nine-coordinate mononuclear complexes. iaea.org

The stability of metal complexes formed with 8-hydroxyquinoline derivatives is a critical factor for their potential applications. Solution equilibria studies, often conducted using UV-vis spectrophotometric titrations, provide quantitative data on their formation constants (logβ). mdpi.com For a 5-nitro-8-hydroxyquinoline-proline derivative, detailed stability constants have been determined for several transition metal ions, highlighting the high affinity of this ligand class for metals like Cu(II). mdpi.com

Mono, bis, and tris complexes are commonly observed, depending on the metal ion and reaction conditions. mdpi.comnih.gov For instance, with Fe(II) and Fe(III), species up to [FeL3] are formed, whereas Cu(II) and Zn(II) typically form [ML] and [ML2] complexes. mdpi.com The stoichiometry is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the specific ligand. The table below presents the formation constants for metal complexes of a representative derivative, 5-nitro-8-hydroxyquinoline-proline (HQNO₂-L-Pro), which provides insight into the stability of complexes formed by this family of ligands.

Interactive Data Table: Stability Constants of Metal Complexes with a 5-Nitro-8-Hydroxyquinoline Derivative

| Complex Stoichiometry (M:L) | Metal Ion | logβ |

| [Fe(III)L] | Fe(III) | 16.03 |

| [Fe(III)L₂] | Fe(III) | 30.08 |

| [Fe(III)L₃] | Fe(III) | 40.52 |

| [Fe(II)L] | Fe(II) | 10.36 |

| [Fe(II)L₂] | Fe(II) | 20.07 |

| [Fe(II)L₃] | Fe(II) | 26.90 |

| [Cu(II)L] | Cu(II) | 12.18 |

| [Cu(II)L₂] | Cu(II) | 22.84 |

| [Zn(II)L] | Zn(II) | 9.92 |

| [Zn(II)L₂] | Zn(II) | 18.97 |

Data sourced from studies on the 5-nitro-8-hydroxyquinoline-proline hybrid (HQNO₂-L-Pro). mdpi.com

Ligand Design and Binding Modes

The specific arrangement and nature of functional groups on the 8-hydroxyquinoline scaffold dictate the ligand's binding mode and the resulting complex's properties.

The carbaldehyde group at the 2-position of the quinoline ring significantly expands the synthetic utility of the ligand. While not typically involved in direct coordination in its unmodified form, it serves as a crucial reactive site for the synthesis of more complex, multidentate ligands, primarily Schiff bases. mdpi.comacs.org Condensation of the 2-carbaldehyde group with various primary amines yields Schiff base ligands where the resulting imine nitrogen can act as an additional donor atom. mdpi.com

This synthetic flexibility allows for the creation of tridentate (N,N,O) ligands from the parent bidentate (N,O) 8-hydroxyquinoline scaffold. mdpi.com For example, Schiff bases of 8-hydroxyquinoline-2-carbaldehyde have been shown to form stable octahedral complexes with Ni(II) and Cu(II), where two molecules of the tridentate ligand coordinate to the metal center. mdpi.comnih.gov Therefore, the primary influence of the carbaldehyde moiety is its role as a synthetic precursor, enabling the rational design of ligands with higher denticity and tailored coordination geometries.

The 8-hydroxy and the quinoline nitrogen groups are the primary sites of metal chelation, forming a stable five-membered chelate ring. mdpi.com The deprotonation of the phenolic hydroxyl group is a prerequisite for chelation, making the phenolate oxygen the first key donor atom. mdpi.com The second coordination site is the sp²-hybridized nitrogen of the pyridine (B92270) ring. mdpi.com

Spectroscopic Characterization of Metal Complexes

The formation of metal-ligand adducts with derivatives of this compound is unequivocally confirmed through various spectroscopic techniques. These methods provide detailed insights into the coordination environment, bonding, and electronic structure of the resulting complexes.

The coordination of metal ions to ligands derived from 8-hydroxyquinoline-2-carbaldehyde induces significant and observable changes in their spectroscopic signatures.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of these ligands and their metal complexes provide information about the electronic transitions within the molecule. For instance, a Schiff base derived from 2-carbaldehyde-8-hydroxyquinoline and 2-hydrazinobenzothiazole exhibits three main absorption maxima in DMSO at approximately 265 nm, 368 nm, and 476 nm. nih.gov The bands in the UV region are attributed to π→π* transitions within the quinoline and benzothiazole chromophores. nih.gov Upon complexation with metal ions like Fe(III), Fe(II), Cu(II), and Zn(II), shifts in these absorption bands are observed, indicating the formation of metal-ligand bonds. mdpi.com For example, studies on a 5-nitro-8-hydroxyquinoline-proline hybrid show that complex formation with Cu(II) and Zn(II) is evident from spectral changes in the 280–530 nm wavelength range. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful tool for identifying the donor atoms involved in coordination. In Schiff base derivatives of 8-hydroxyquinoline-2-carbaldehyde, a key vibrational band is the azomethine stretch (νC=N). For a free Schiff base ligand, this band may appear around 1641 cm⁻¹. nih.gov Upon coordination to a metal center such as Zn(II) or Cu(II), this band often shifts, indicating the involvement of the azomethine nitrogen in the metal complex formation. nih.govnih.gov Furthermore, changes in the vibrational bands associated with the phenolic C-O group (around 1092-1113 cm⁻¹) also confirm the participation of the hydroxyl oxygen atom in chelation. nih.gov The presence of new bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of coordination. ekb.eg

| Technique | Ligand/Complex | Key Observation | Interpretation | Reference |

|---|---|---|---|---|

| FTIR | Schiff base ligand | C=N stretch at ~1641 cm⁻¹ | Azomethine group vibration | nih.gov |

| FTIR | Cu(II)/Zn(II) Complexes | Shift in C=N stretch | Coordination of azomethine nitrogen | nih.gov |

| FTIR | Metal Complexes | New bands at 426-534 cm⁻¹ | M-N and M-O bond formation | ekb.eg |

| ¹H NMR | Zn(L1)₂ Complex | Azomethine proton (H₁₁) at 8.59 ppm | Confirms Schiff base structure | nih.gov |

| EPR | Cu(II) Complex | g∥ value < 2.3 | Covalent character of Cu-ligand bond | bendola.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy provides detailed structural information in solution. mdpi.com In the ¹H NMR spectrum of a Zn(II) complex with a Schiff base derived from 8-hydroxyquinoline-2-carbaldehyde, the chemical shift of the azomethine proton (HC=N) is a key diagnostic signal. nih.gov For example, in the Zn(L1)₂ complex, this proton appears as a singlet at 8.59 ppm. nih.gov The aromatic protons of the quinoline ring also show characteristic shifts that can be altered upon complexation, confirming the ligand's coordination. mdpi.comnih.gov Studies on Zn(II) complexation with a 5-nitro-8-hydroxyquinoline-proline hybrid show that between pH 2 and 4, strong line broadening occurs in the aromatic region, indicating a fast ligand-exchange rate on the NMR timescale. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectrum of a Cu(II) complex with a Schiff base ligand derived from 8-aminoquinoline showed g∥ and g⊥ values of 2.065 and 2.095, respectively. bendola.com A g∥ value of less than 2.3 is indicative of a significant covalent character in the metal-ligand bond. bendola.com The observed g values (g⊥ > g∥ > 2.003) suggested that the unpaired electron is primarily located in the dz² orbital of the copper(II) ion. bendola.com

Complexes of lanthanide ions with 8-hydroxyquinoline derivatives are known for their characteristic luminescence properties. The organic ligand often acts as an "antenna," absorbing UV or visible light and transferring the energy efficiently to the central lanthanide ion, which then emits light through its characteristic f-f transitions. This process is known as sensitization.

Lanthanide complexes with nitrated 8-hydroxyquinoline ligands have been shown to be effective visible-light-sensitizable near-infrared (NIR) emitters in aqueous solutions. The introduction of substituents on the 8-hydroxyquinoline framework can tune these photophysical properties. For instance, Eu³⁺ ions in complexes with hydroxyquinoline carboxylate ligands can be highly sensitized, resulting in intense red luminescence with long lifetimes. In contrast, complexes with other lanthanides like Ce³⁺ may exhibit blue luminescence.

The luminescence of these complexes can sometimes be quenched. For example, in certain ternary hybrid lanthanide compounds involving flavonoids and 1,10-phenanthroline, a quenching of the fluorescence was observed compared to the free ligands.

Redox Properties of Metal Complexes (e.g., Cyclic Voltammetry)

The redox behavior of metal complexes with 8-hydroxyquinoline derivatives can be investigated using electrochemical techniques like cyclic voltammetry. These studies reveal information about the stability of different oxidation states of the metal center and the influence of the ligand environment on the redox potentials.

For a 5-nitro-8-hydroxyquinoline-proline hybrid complexed with iron, cyclic voltammetry at pH 7.4 revealed a reversible process for the Fe(III)/Fe(II) redox pair. mdpi.com The formal potential for this pair was calculated to be +215 ± 5 mV versus the normal hydrogen electrode (NHE). mdpi.com This potential is significantly more positive than that observed for the iron complexes of the parent 8-hydroxyquinoline (-323 mV vs. NHE), indicating that the derivative ligand has a higher preference for stabilizing the Fe(II) state. mdpi.com The redox properties of the corresponding Cu(II) complex showed irreversible processes. mdpi.com

Studies on the related compound 8-hydroxy-quinoline-5-carbaldehyde showed two oxidation waves at potentials of 1.349 V and 1.637 V, with the electroactive site for the first oxidation wave likely being the hydroxyl group.

Structural Aspects of Metal-Organic Frameworks and Coordination Polymers

Derivatives of 8-hydroxyquinoline are excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) due to their ability to bridge multiple metal centers. nist.govnih.govresearchgate.net These materials are formed by the self-assembly of metal ions or clusters (nodes) with organic ligands (linkers) to create extended one-, two-, or three-dimensional networks. nih.govresearchgate.net

Schiff bases derived from 5-formyl-8-hydroxyquinoline have been reacted with divalent transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) to form insoluble coordination polymers. nist.gov The metal ion is incorporated into the backbone of the polymer and plays a crucial role in its thermal stability. nist.gov

More complex, porous structures can be achieved using specifically designed 8-hydroxyquinolinate derivative ligands. For example, a novel dicarboxylic acid derivative of 8-hydroxyquinoline has been used to assemble five new MOFs with Zn(II), Cd(II), Mn(II), and Co(II). nih.govresearchgate.net These structures exhibit remarkable diversity:

[Zn₂L₂]·2DMF·2MeOH (1): Features a 3D porous network built from meso-helical chains. nih.govresearchgate.net

[Zn₂L₂(py)₂] (2): Dinuclear Zn(II) units are connected to form a 2D grid network. nih.govresearchgate.net

[Cd₂L₂]·Diox·MeOH·6H₂O (3): Binuclear motifs link to four other units, creating a 2D layer structure that stacks into a 3D porous framework. nih.govresearchgate.net

[Mn₂L₂]·2DMF·2MeOH (4) and [Co₂L₂]·2DMF·4H₂O (5): These are isostructural, featuring helical chains that associate to form a 2D network. nih.govresearchgate.net

The structural outcome depends on the choice of the metal ion and the reaction conditions, leading to frameworks with different dimensionalities, topologies, and properties, such as tunable luminescence. nih.govresearchgate.net The porous nature of some of these MOFs makes them promising candidates for applications in chemical sensing. nih.gov

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Interactions (O-H···O, C-H···O, O-H···N, C-H···N)

Hydrogen bonds are the cornerstone of the supramolecular chemistry of hydroxyquinolines. While the specific crystal structure of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde is not publicly documented, extensive studies on its parent compound, 8-hydroxy-5-nitroquinoline (nitroxoline), provide profound insights. A powder diffraction study revealed that in the crystal lattice of nitroxoline (B368727), molecules are linked through moderately strong hydrogen bonds to form dimers. acs.orgscispace.comnih.gov This fundamental dimeric synthon is a critical building block in its supramolecular assembly.

In a new monoclinic polymorph of the closely related 8-hydroxyquinoline (B1678124), the molecules also form centrosymmetric dimers, in this case via two O-H···N hydrogen bonds. nih.gov This suggests a strong preference for the hydroxyl group to interact with the basic quinoline (B57606) nitrogen of an adjacent molecule.

For this compound, several types of hydrogen bonds are anticipated to play a role:

O-H···N: The phenolic hydroxyl group is an excellent hydrogen bond donor, and the quinoline nitrogen is a strong acceptor. This is likely to be a primary and robust interaction, leading to the formation of dimers or chains.

O-H···O: The hydroxyl group can also donate to the oxygen atoms of the nitro group or the carbaldehyde group of a neighboring molecule, leading to different packing motifs.

C-H···O and C-H···N: Weaker C-H···O and C-H···N hydrogen bonds, involving the aromatic C-H groups of the quinoline ring as donors and the oxygen or nitrogen atoms as acceptors, further stabilize the crystal packing, creating a dense and intricate three-dimensional network.

The presence of the 2-carbaldehyde group introduces an additional strong hydrogen bond acceptor site (the carbonyl oxygen), potentially leading to more complex hydrogen-bonding networks compared to the parent nitroxoline.

| Potential Hydrogen Bond | Donor | Acceptor | Significance in Supramolecular Assembly |

| O-H···N | 8-Hydroxyl | Quinoline Nitrogen | Formation of robust dimers and chains. |

| O-H···O | 8-Hydroxyl | Nitro or Carbaldehyde Oxygen | Creates alternative packing arrangements. |

| C-H···O | Aromatic C-H | Nitro or Carbaldehyde Oxygen | Stabilizes 3D crystal packing. |

| C-H···N | Aromatic C-H | Quinoline Nitrogen | Contributes to overall lattice energy. |

Pi-Stacking (π···π) and C-H···π Interactions

The planar aromatic quinoline system in this compound makes it highly susceptible to π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, are crucial for stabilizing the crystal structures of many quinoline derivatives. The nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution of the aromatic system, which can enhance these stacking interactions.

Halogen Bonding and Other Non-Covalent Interactions

While this compound itself does not possess a halogen atom, the quinoline framework is an excellent scaffold for studying halogen bonding. Quinolines are effective halogen bond acceptors due to the Lewis basicity of the pyridine (B92270) nitrogen atom (Npy). acs.orgfigshare.com

Studies on co-crystals of various quinoline derivatives with halogen bond donors (like diiodotetrafluorobenzene) have shown that the Npy atom is the preferential site for forming strong and directional N···X (where X = I, Br) halogen bonds. acs.orgfigshare.comresearchgate.netoup.com This demonstrates that if the this compound scaffold were to be functionalized with a halogen substituent, or co-crystallized with a halogen-bond donor, these interactions would play a significant role in directing the supramolecular assembly. The strength and directionality of halogen bonds make them a powerful tool in crystal engineering for creating predictable and robust structures.

Formation of Co-crystals and Their Structural Characteristics

The propensity of 8-hydroxyquinoline derivatives to form co-crystals is well-established. nih.gov Co-crystals are crystalline structures containing two or more different molecular components held together by non-covalent interactions, typically hydrogen bonds. The design of co-crystals allows for the modification of physicochemical properties of a compound without altering its covalent structure.

Given its strong hydrogen bond donor (hydroxyl) and multiple acceptor sites (quinoline-N, nitro-O, carbaldehyde-O), this compound is an excellent candidate for co-crystal formation. Potential co-formers would be molecules that present complementary hydrogen bonding functionalities.

Common Supramolecular Synthons in Co-crystals:

Acid-Base Interaction: Co-crystallization with a carboxylic acid could lead to a robust O-H···N synthon between the acid's hydroxyl group and the quinoline nitrogen.

Amide-Quinoline Interaction: Co-formers containing amide groups could interact via N-H···O or N-H···N hydrogen bonds.

The formation of these predictable hydrogen-bonded synthons is a cornerstone of co-crystal design. By selecting appropriate co-formers, it is possible to engineer crystal structures with desired properties. The most common and reliable method for preparing such co-crystals is the solvent evaporation technique, where stoichiometric amounts of the active pharmaceutical ingredient and the co-former are dissolved in a suitable solvent, which is then allowed to evaporate slowly. ekb.egsysrevpharm.org

Design and Fabrication of Supramolecular Architectures

The rational design of supramolecular architectures relies on understanding and controlling the non-covalent interactions between molecular building blocks. nih.gov The functional groups on this compound offer multiple handles for directing self-assembly.

1D Chains: The strong O-H···N hydrogen bonding capability can be exploited to form one-dimensional chains or tapes.

2D Layers: Inter-chain π-π stacking and weaker C-H···O hydrogen bonds can link these 1D motifs into two-dimensional sheets.

3D Networks: Further interconnection of these layers through additional non-covalent forces can lead to the formation of complex three-dimensional frameworks.

By strategically modifying the functional groups—for instance, by introducing other substituents that can participate in different types of interactions like halogen bonding—it is possible to program the self-assembly process. This bottom-up approach, starting from the molecular level, allows for the fabrication of functional materials with specific topologies and properties, relevant for fields such as organic electronics and nanotechnology. wiley.comresearchgate.net The predictable nature of hydrogen bonding and π-stacking in the quinoline system makes this compound a promising building block for the construction of such ordered materials.

Biomolecular Interactions and Chelation in Biological Contexts Chemical Perspective

Metal Ion Modulation in Biological Systems (e.g., Copper, Zinc)

The 8-hydroxyquinoline (B1678124) core is renowned for its potent metal-chelating properties, a characteristic that is central to its biological activity. nih.gov This ability to bind metal ions is critical in biological systems where the homeostasis of elements like copper (Cu) and zinc (Zn) is tightly regulated.

Research on related compounds, such as the 5-nitro-8-hydroxyquinoline-proline hybrid, has shed light on the preferential binding of this class of molecules. Spectroscopic studies revealed a higher binding affinity for copper(II) ions compared to zinc(II) ions at a physiological pH of 7.4. nih.govmdpi.com This selectivity is significant, as the biological effects of these compounds can be metal-dependent. For instance, the anticancer activity of the parent compound, 8-hydroxy-5-nitroquinoline (nitroxoline), is reportedly enhanced by the presence of copper, but not zinc. nih.gov Furthermore, studies have indicated that nitroxoline (B368727) does not act as a zinc ionophore, meaning it does not transport zinc ions across cellular membranes, an activity observed in other 8-hydroxyquinoline derivatives like clioquinol. nih.gov

The coordination of 8-Hydroxy-5-nitroquinoline-2-carbaldehyde with metal ions typically involves the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of the hydroxyl group, forming stable chelate rings. mdpi.com The presence of the carbaldehyde group at the 2-position can further influence the electronic properties and steric factors of the molecule, potentially modulating its affinity and selectivity for different metal ions. The formation of these metal complexes is a critical first step in many of its observed biological effects.

Table 1: Metal Ion Binding Affinity of a 5-Nitro-8-Hydroxyquinoline Derivative

| Metal Ion | Relative Binding Affinity at pH 7.4 |

|---|---|

| Copper(II) | > |

| Zinc(II) | > |

| Iron(II) | > |

| Iron(III) |

Data derived from studies on a 5-nitro-8-hydroxyquinoline-proline hybrid. nih.govmdpi.com

Interaction with Biomolecules (e.g., DNA, Proteins like Bovine Serum Albumin)

Beyond metal ions, the biological activity of this compound is also dictated by its interactions with vital biomacromolecules such as nucleic acids and proteins.

The interaction with DNA is a key area of investigation for many quinoline derivatives due to their potential as antimicrobial and anticancer agents. The parent compound, nitroxoline, is known to selectively suppress the synthesis of bacterial DNA. researchgate.net While direct studies on the interaction of this compound with DNA are limited, research on similar small molecules suggests that such interactions can occur through non-covalent modes like groove binding or electrostatic interactions, rather than intercalation. nih.govplos.orgrsc.org These interactions can disrupt DNA replication and transcription, leading to cellular growth inhibition.

Proteins, particularly transport proteins like serum albumin, are crucial in determining the bioavailability and distribution of small molecules in the body. Bovine Serum Albumin (BSA) is often used as a model protein to study these interactions. nih.govresearchgate.net Spectroscopic and in silico studies on 5-amino-8-hydroxyquinoline, another derivative, have shown that it binds to BSA, primarily within a cleft between subdomains IIA and IIIA. nih.gov This binding is driven by a combination of hydrogen bonding and electrostatic interactions. nih.gov Such studies help in understanding how this compound might be transported in the bloodstream and delivered to its target sites. The binding affinity is a key parameter, with moderate binding constants suggesting that the compound can be effectively carried by the protein and readily released at the site of action. nih.gov

Computational Modeling of Molecular Docking with Biological Targets (e.g., Enzymes, Receptors)

Computational methods, particularly molecular docking, provide invaluable insights into the potential interactions between a small molecule and its biological targets at an atomic level. nih.govnih.gov These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, helping to elucidate the basis of its biological activity.

For closely related compounds like 8-hydroxy-5-nitroquinoline (8H5NQ), molecular docking studies have been performed to assess their inhibitory potential against specific enzymes. For example, docking studies with a dehydrogenase inhibitor suggested that 8H5NQ can form a stable complex with the enzyme. researchgate.net

Binding Affinity Calculations and Interaction Analysis (Hydrogen Bonds)

A critical output of molecular docking simulations is the calculation of binding affinity, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and its target. nih.gov A more negative value typically indicates a stronger and more favorable interaction. In the aforementioned study, the calculated binding affinity for 8-hydroxy-5-nitroquinoline with the dehydrogenase inhibitor was -5.8 kcal/mol. researchgate.net

Furthermore, these computational models allow for a detailed analysis of the non-covalent interactions that stabilize the ligand-receptor complex. Hydrogen bonds are particularly important in determining the specificity and strength of binding. researchgate.netmdpi.comugm.ac.id Analysis of the docked poses can reveal specific amino acid residues in the target protein that form hydrogen bonds with the ligand. For instance, fingerprint plots from computational studies on 8-hydroxy-5-nitroquinoline have highlighted the prevalence of H···O interactions, which are indicative of hydrogen bonding that plays a vital role in stabilizing the molecular structure. researchgate.net

Table 2: Calculated Binding Affinity of 8-Hydroxy-5-nitroquinoline (8H5NQ) with a Biological Target

| Compound | Biological Target | Binding Affinity (kcal/mol) |

|---|---|---|

| 8-Hydroxy-5-nitroquinoline (8H5NQ) | Dehydrogenase inhibitor | -5.8 |

This data is for a closely related compound and serves as an illustrative example. researchgate.net

Mechanisms of Chelation-Mediated Cellular Processes (from a Chemical Standpoint, e.g., Reactive Oxygen Species Generation via Metal Chelation)

The chelation of metal ions by this compound is not merely a sequestration event but can trigger a cascade of cellular processes, a prominent example being the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive chemical species that can induce oxidative stress and damage cellular components, including lipids, proteins, and DNA.

The formation of a complex between an 8-hydroxyquinoline derivative and a redox-active metal ion, particularly copper, can lead to the catalysis of reactions that produce ROS. Studies on cupric 8-quinolinoxide have demonstrated that it can induce genotoxicity through a mechanism dependent on ROS generation. nih.gov The complex can participate in Fenton-like reactions, where the metal ion cycles between different oxidation states, leading to the continuous production of ROS.

This chelation-induced ROS generation is a key mechanism underlying the anticancer properties of some 8-hydroxyquinoline derivatives. mdpi.com Research has shown that nitroxoline increases the intracellular generation of ROS, an effect that is significantly amplified in the presence of copper. mdpi.com This targeted induction of oxidative stress in cancer cells can trigger apoptotic pathways, leading to cell death. The ability of these compounds to disrupt the delicate redox balance within cells, particularly in the presence of specific metal ions, is a crucial aspect of their biological activity.

Applications in Advanced Materials Science and Analytical Chemistry

Chemosensor Development

The inherent fluorescence of the 8-hydroxyquinoline (B1678124) core is central to its use in chemosensors. The presence of the hydroxyl and quinolinic nitrogen atoms creates an ideal coordination site for metal ions. This interaction typically results in a significant change in the compound's photophysical properties, allowing for the detection of specific analytes.

Derivatives of 8-hydroxyquinoline-carbaldehyde, particularly Schiff bases formed through the condensation of the carbaldehyde group, have been developed as highly selective and sensitive fluorescent "turn-on" sensors for aluminum ions (Al³⁺). researchgate.netrsc.org While the parent 8-hydroxyquinoline structure is known to form stable chelate complexes with a variety of metal ions including Mg²⁺, recent research has focused heavily on designing derivatives for the selective detection of Al³⁺ due to its environmental and biological relevance. rroij.com

In a typical sensing mechanism, the non-fluorescent or weakly fluorescent Schiff base derivative experiences a dramatic enhancement in fluorescence intensity upon binding with Al³⁺. researchgate.netresearchgate.net This response is highly specific, with minimal interference from other common metal ions. rsc.org Research on a novel fluorescent sensor based on an 8-hydroxyquinoline carbaldehyde Schiff-base demonstrated high selectivity for Al³⁺ over other ions, with a detection limit below 10⁻⁷ M in weakly acidic aqueous conditions. researchgate.net

| Analyte | Sensor Type | Binding Stoichiometry (Sensor:Ion) | Detection Limit | Reference |

|---|---|---|---|---|

| Al³⁺ | Schiff Base of 8-hydroxyquinoline-carbaldehyde | 1:1 | < 0.1 μM | researchgate.net |

| Al³⁺ | Schiff Base of 8-hydroxyjulolidine-9-carboxaldehyde | 1:1 | 0.193 μM | rsc.org |

| Al³⁺ | Schiff Base of 2-hydroxy-1-naphthaldehyde (B42665) and 8-aminoquinoline | 2:1 | 3.23 x 10⁻⁸ M | ejournal.bybohrium.com |

The successful design of chemosensors from 8-Hydroxy-5-nitroquinoline-2-carbaldehyde hinges on several key principles that govern their selectivity and sensitivity.

Chelation-Enhanced Fluorescence (CHEF): The 8-hydroxyquinoline moiety provides a bidentate chelation site (N, O⁻) for metal ions. Upon coordination, the metal ion restricts intramolecular vibrations and rotations within the molecule. This increased rigidity reduces non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity. researchgate.net

Photoinduced Electron Transfer (PET): In the "free" sensor state, fluorescence can be quenched by a PET process from an electron-rich part of the molecule to the excited fluorophore. When the target metal ion binds to the receptor site, it lowers the energy level of the receptor's orbitals, effectively inhibiting the PET process and "turning on" the fluorescence. researchgate.netrsc.org

Formation of a Specific Binding Pocket: The carbaldehyde group at the 2-position is a versatile chemical handle. It can be reacted with various amines to form Schiff bases. This allows for the creation of a larger, tailored binding pocket or cavity that provides steric and electronic complementarity for a specific target ion, thereby enhancing selectivity. researchgate.netrsc.org The geometry of this pocket is crucial for discriminating between ions of different sizes and coordination preferences.

Components in Organic Light-Emitting Diodes (OLEDs)

The 8-hydroxyquinoline framework is a cornerstone in the field of OLEDs. Metal complexes of 8-hydroxyquinoline, most notably tris(8-hydroxyquinoline)aluminum (Alq₃), are widely used as emissive and/or electron-transporting materials due to their high thermal stability, excellent fluorescence, and good film-forming properties. rroij.comiitk.ac.in

While this compound itself is not directly used as a primary OLED material, its structural motifs are highly relevant. The properties of Alq₃ and similar metal complexes can be fine-tuned by introducing substituents onto the quinoline (B57606) rings. The presence of the electron-withdrawing nitro (–NO₂) and carbaldehyde (–CHO) groups in this compound would be expected to significantly modify the electronic properties of its corresponding metal complexes. Electron-withdrawing groups can lower the energy levels of the molecule's frontier orbitals (HOMO and LUMO), which can facilitate electron injection and transport. researchgate.net Furthermore, such substitutions can alter the emission wavelength, potentially blue-shifting the emission compared to the standard green emission of Alq₃. researchgate.net

| Property | Tris(8-hydroxyquinoline)aluminum (Alq₃) | Potential Effect of 5-nitro and 2-carbaldehyde Substitution |

|---|---|---|

| Role in OLED | Green Emitter, Electron Transport Layer rroij.comiitk.ac.in | Potential as Electron Transport Layer or Blue-shifted Emitter |

| Electron Mobility | ~10⁻⁶ cm²/Vs researchgate.net | Potentially increased due to electron-withdrawing groups |

| Emission Color | Green (~520-530 nm) uq.edu.au | Potential blue-shift in emission wavelength researchgate.net |

Electrode Modification for Electrochemical Sensing

The modification of electrode surfaces with organic compounds is a common strategy to create selective and sensitive electrochemical sensors. While there is no specific literature detailing the use of this compound for this purpose, research on closely related compounds like 8-nitroquinoline (B147351) demonstrates the viability of this approach. researchgate.net

A general method involves coating an electrode, such as a glassy carbon electrode (GCE) or a pencil graphite (B72142) electrode (PGE), with a thin film of the quinoline derivative. inoe.robilkent.edu.tr This can be achieved through techniques like drop-casting, electropolymerization, or electrochemical reduction of the modifier onto the electrode surface. researchgate.netbilkent.edu.tr

For instance, a sensor for the antioxidant rutin (B1680289) was developed by modifying a pencil graphite electrode with 8-nitroquinoline. The modification was performed by the electrochemical reduction of 8-nitroquinoline on the PGE surface, creating a stable film (8-NQ/PGE) that exhibited excellent electrocatalytic activity towards the oxidation of rutin. researchgate.net The modified surface facilitates the electron transfer process, leading to a more sensitive and well-defined analytical signal compared to the bare electrode.

Several voltammetric techniques are employed to utilize these modified electrodes for quantitative analysis. The choice of method depends on the desired sensitivity and the nature of the electrochemical reaction.

Cyclic Voltammetry (CV): Used to investigate the electrochemical behavior of the analyte at the modified electrode, confirming the catalytic effect of the modifying layer. electrochemsci.orgresearchgate.net

Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are highly sensitive techniques used for quantitative measurements. They enhance the signal-to-noise ratio by minimizing the contribution of the background charging current, resulting in lower detection limits. researchgate.netbilkent.edu.trresearchgate.net

Key parameters are optimized to achieve the best sensor performance, including the pH of the supporting electrolyte, scan rate, and accumulation time. bilkent.edu.tr For the 8-NQ/PGE sensor, differential pulse voltammetry was used to detect rutin, achieving a low detection limit of 4.14 nM. researchgate.net

| Parameter | Description | Example (8-NQ/PGE Sensor for Rutin) researchgate.net |

|---|---|---|

| Electrode | Pencil Graphite Electrode (PGE) | PGE |

| Modifier | 8-Nitroquinoline (8-NQ) | 8-NQ |

| Detection Method | Differential Pulse Voltammetry (DPV) | DPV |

| Supporting Electrolyte | Britton Robinson buffer | pH 3.0 Britton Robinson buffer |

| Linear Range | 0.016–0.96 μM and 0.96‒19.73 μM | Two linear ranges |

| Limit of Detection (LOD) | 4.14 nM | Low nanomolar range |

Incorporation into Electrospun Materials for Functional Applications

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of specific research detailing the incorporation of this compound into electrospun materials for functional applications in advanced materials science and analytical chemistry.

The electrospinning of materials containing derivatives of 8-hydroxyquinoline is an active area of research. Studies have successfully incorporated various related compounds into polymer nanofibers to create functional materials. These derivatives, however, differ from this compound in their substituent groups, which significantly influences their chemical properties and potential applications.

For instance, research has been conducted on the following related compounds in electrospun materials:

5-Amino-8-hydroxyquinoline: This derivative has been embedded in electrospun mats of polyvinyl alcohol (PVA) and carboxymethyl cellulose. The resulting materials have been primarily investigated for their biological applications, such as antibacterial, antifungal, and anticancer properties. mdpi.comnih.gov

8-Hydroxyquinoline-5-sulfonic acid: This compound has been incorporated into electrospun materials made from polylactide and Jeffamine ED®, as well as PVA and chitosan. nih.gov The focus of these studies has been on the biological activities of the resulting fibrous materials. nih.gov

8-Hydroxyquinoline-2-carboxaldehyde: A Schiff base derivative of this compound has been covalently bound to a polymer backbone and subsequently electrospun with polylactide. The functional application explored for these materials was their antitumor activity. nih.gov

5-Nitro-8-hydroxyquinoline: This compound has been loaded into electrospun fibrous materials, which were then evaluated for their antioxidant, antimicrobial, and anticancer activities.

These examples highlight a consistent trend in the current body of research: the functional applications of electrospun materials containing 8-hydroxyquinoline derivatives are predominantly centered on the biomedical and pharmaceutical fields. The unique properties of these compounds are leveraged for their therapeutic potential rather than for applications in advanced materials science (e.g., catalysis, optoelectronics) or as platforms for analytical chemistry (e.g., chemical sensors).